molecular formula C30H18F48N3O6P3 B128943 Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene CAS No. 16059-16-8

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene

Cat. No.: B128943
CAS No.: 16059-16-8
M. Wt: 1521.3 g/mol
InChI Key: TYEUBAWEDRQJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is a highly specialized compound known for its unique chemical structure and properties. It is composed of a phosphazene core with six perfluoropentoxy groups attached. This compound is notable for its high molecular weight and the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluoropentanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphazene ring. The general reaction scheme is as follows:

(NPCl2)3+6C5F9OH(NP(OC5F9)2)3+6HCl\text{(NPCl}_2\text{)}_3 + 6 \text{C}_5\text{F}_9\text{OH} \rightarrow \text{(NP(OC}_5\text{F}_9\text{)}_2\text{)}_3 + 6 \text{HCl} (NPCl2​)3​+6C5​F9​OH→(NP(OC5​F9​)2​)3​+6HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure high yield and purity. The product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is known for its stability, but it can undergo certain chemical reactions under specific conditions:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under the influence of strong nucleophiles.

    Hydrolysis: In the presence of water, especially under acidic or basic conditions, the phosphazene ring can hydrolyze, leading to the formation of phosphoric acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products:

Scientific Research Applications

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is primarily based on its ability to interact with various molecular targets through its fluorine atoms. These interactions can stabilize reactive intermediates or alter the activity of enzymes. The pathways involved often include the formation of stable complexes with metal ions or organic molecules .

Comparison with Similar Compounds

  • Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene
  • Hexakis(1H,1H,5H-perfluoroheptoxy)phosphazene

Uniqueness: Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is unique due to its specific perfluoropentoxy groups, which provide a balance of stability and reactivity. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for specialized applications in various fields .

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18F48N3O6P3/c31-7(32)19(55,56)25(67,68)13(43,44)1-82-88(83-2-14(45,46)26(69,70)20(57,58)8(33)34)79-89(84-3-15(47,48)27(71,72)21(59,60)9(35)36,85-4-16(49,50)28(73,74)22(61,62)10(37)38)81-90(80-88,86-5-17(51,52)29(75,76)23(63,64)11(39)40)87-6-18(53,54)30(77,78)24(65,66)12(41)42/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEUBAWEDRQJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18F48N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379361
Record name Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16059-16-8
Record name Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.